1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine
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Overview
Description
1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine typically involves the fluorination of a precursor nucleoside followed by amination. One common method involves the use of pyridine as a solvent and a fluorinating agent to introduce the fluorine atom at the 2’ position of the sugar moiety . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the nucleoside, potentially altering its biological activity.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized nucleosides .
Scientific Research Applications
1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into molecular biology processes.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and nucleases, leading to the degradation of target RNA or DNA .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinocytidine: Another nucleoside analog with similar antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-beta-D-ribofuranosyl: A related compound with modifications at the 2’ position of the sugar moiety.
Uniqueness
1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine is unique due to its specific combination of fluorination and amination, which enhances its stability and biological activity compared to other nucleoside analogs. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
105281-14-9 |
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Molecular Formula |
C10H14FN3O4 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-5-(aminomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14FN3O4/c1-4-3-14(10(17)13-8(4)16)9-6(11)7(15)5(2-12)18-9/h3,5-7,9,15H,2,12H2,1H3,(H,13,16,17)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
UOOJQTXIZGNFSC-JVZYCSMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CN)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)F |
Origin of Product |
United States |
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